molecular formula C18H24N2O3 B15041874 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B15041874
M. Wt: 316.4 g/mol
InChI Key: NLJBFDQRIPHXFJ-YBFXNURJSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a dimethoxyphenyl group and a bicycloheptane structure, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide under reflux conditions in ethanol or methanol. The reaction is usually catalyzed by an acid, such as glacial acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The presence of the dimethoxyphenyl group allows for interactions with aromatic amino acids in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its bicycloheptane structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C18H24N2O3/c1-18-9-5-4-6-14(18)16(18)17(21)20-19-11-12-10-13(22-2)7-8-15(12)23-3/h7-8,10-11,14,16H,4-6,9H2,1-3H3,(H,20,21)/b19-11+

InChI Key

NLJBFDQRIPHXFJ-YBFXNURJSA-N

Isomeric SMILES

CC12CCCCC1C2C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC12CCCCC1C2C(=O)NN=CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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